4-Amino-1-piperidinecarboxylic acid
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Overview
Description
4-Amino-1-piperidinecarboxylic acid is a cyclic amino acid with the molecular formula C6H12N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-piperidinecarboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the use of Fmoc-piperidine amino acid and pyridine in dry conditions . Another approach involves the enantioselective multistage synthesis, including key one-pot azide reductive cyclization of aldehyde .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of efficient catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
4-Amino-1-piperidinecarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is incorporated into peptides and proteins to study their structure and function.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, when incorporated into antimicrobial peptides, it enhances their stability and activity by preserving the helical structure and increasing resistance to digestive enzymes . The compound’s cationic properties on its side chain contribute to its biological effects .
Comparison with Similar Compounds
- 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
- 4-Amino-1-Boc-piperidine-4-carboxylic acid
- 4-Aminonipecotic Acid
Comparison: 4-Amino-1-piperidinecarboxylic acid is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
959317-82-9 |
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Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4-aminopiperidine-1-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c7-5-1-3-8(4-2-5)6(9)10/h5H,1-4,7H2,(H,9,10) |
InChI Key |
NQNQKLBWDARKDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)O |
Origin of Product |
United States |
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